molecular formula C21H18N2O2 B068168 (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] CAS No. 175166-49-1

(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

Cat. No.: B068168
CAS No.: 175166-49-1
M. Wt: 330.4 g/mol
InChI Key: BDHSVQLSNIGJNC-JYWFKMLOSA-N
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Description

(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a chiral bis(oxazoline) ligand, often referred to as a "Methylene-Bridged Indanyl-BOX" ligand, of exceptional stereochemical purity. Its primary research value lies in its application as a privileged scaffold in asymmetric synthesis and transition metal catalysis. This ligand coordinates to a wide range of metal centers (e.g., Cu(II), Mg(II), Zn(II), Fe(II), Ni(II)), forming highly effective chiral Lewis acid complexes. These complexes are instrumental in enforcing stereocontrol in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions, including but not limited to, cyclopropanations, Diels-Alder reactions, aldol additions, and enantioselective fluorinations. The rigid, C2-symmetric indane backbone of this ligand pre-organizes its coordination geometry, resulting in well-defined chiral environments around the metal center. This often leads to superior enantioselectivity and high reaction rates in catalytic cycles. Researchers utilize this compound to develop novel synthetic methodologies, probe reaction mechanisms, and construct complex chiral molecules for pharmaceutical, agrochemical, and materials science applications with high enantiomeric excess. Its consistent performance makes it an indispensable tool for advancing the field of asymmetric catalysis.

Properties

IUPAC Name

(3aR,8bS)-2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHSVQLSNIGJNC-JYWFKMLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452334
Record name (3aS,8aR,3a'S,8a'R)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175166-49-1
Record name (3aS,8aR,3a'S,8a'R)-2,2'-Methylenebis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
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Preparation Methods

Asymmetric Cyclization of Indeno-Oxazole Precursors

A widely cited method involves the cyclization of chiral diol intermediates. The synthesis begins with enantiomerically pure indeno-diols, which undergo oxazole ring formation via condensation with nitriles or cyanates under acidic conditions. For example:

  • Dihydroxylation : Sharpless asymmetric dihydroxylation of indene derivatives yields (3aS,8aR)-diols with >98% enantiomeric excess (ee).

  • Oxazole Formation : Treatment with trichloroacetonitrile in the presence of BF3·Et2O induces cyclization, forming the indeno-oxazole ring.

Critical Parameters :

  • Temperature: Reactions proceed at -20°C to prevent racemization.

  • Solvent: Anhydrous dichloromethane minimizes side reactions.

Methylene Bridge Installation via Nucleophilic Coupling

The methylene bridge is introduced through a two-step process:

Lithiation and Alkylation

  • Deprotonation : Bisoxazoline intermediates are treated with tert-butyllithium (t-BuLi) at -78°C in tetrahydrofuran (THF), generating a dianion.

  • Quenching with Formaldehyde : Reaction with paraformaldehyde or methylene dibromide installs the bridging methylene group.

Representative Reaction Conditions :

StepReagentTemperatureTimeYield
Lithiationt-BuLi (2.6 equiv)-78°C1 h-
AlkylationCH2O (3.0 equiv)-78°C → 20°C36 h87%

Mechanistic Insight :
The dianion attacks electrophilic methylene sources, with THF stabilizing the transition state. Steric hindrance from the indeno-oxazole units directs coupling at the central carbon.

Enantioselective Catalysis Approaches

Industrial-scale synthesis employs chiral catalysts to enhance stereocontrol:

Tungsten-BHA Complex Catalysis

The W-BHA [(W(OEt)6)/(S,S-BHA)] system enables enantioselective epoxide aminolysis, forming key diol intermediates with 95% ee. Subsequent cyclization and methylation preserve configuration.

Organocatalytic Asymmetric Induction

Proline-derived catalysts promote intramolecular aldol condensation, constructing the indeno-oxazole framework with high diastereoselectivity (dr > 20:1).

Industrial Production and Optimization

Scaling Considerations

  • Batch Reactors : 500 L vessels with cryogenic capabilities (-78°C) for lithiation steps.

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic cyclization.

Purification Protocols

TechniqueConditionsPurpose
Flash ChromatographyPetroleum ether/acetone (10:1)Remove unreacted starting materials
RecrystallizationEthanol/water (9:1) at 4°CIsolate enantiopure product
HPLCChiralcel OD-H column, hexane/i-PrOH (95:5)Verify >98.0% ee

Yield Optimization :

  • Lithiation Efficiency : Excess t-BuLi (2.6 equiv) ensures complete deprotonation.

  • Slow Warming : Gradual temperature increase from -78°C to 20°C prevents side reactions.

Analytical Characterization

Spectroscopic Data

MethodKey SignalsAssignment
1H^1H NMR (CDCl3)δ 5.42 (d, J=8.4 Hz, 2H)Oxazole protons
13C^{13}C NMRδ 165.2 (C=N), 78.3 (bridge CH2)Oxazole carbons
HRMSm/z 330.1362 [M+H]+Molecular ion

Thermal Properties

PropertyValueMethod
Melting Point216–224°CDifferential Scanning Calorimetry
Decomposition>300°CTGA under N2

Comparative Analysis of Synthetic Strategies

Method Efficiency

ApproachYield (%)ee (%)Scalability
Lithiation-Alkylation8798Moderate
Catalytic Asymmetric7595High
Organocatalytic6899Low

Cost-Benefit Considerations

  • t-BuLi Method : Higher yields but requires cryogenic conditions.

  • Catalytic Routes : Lower operational costs but longer reaction times.

Chemical Reactions Analysis

Enantioselective Cyclopropanation Reactions

This compound forms stable copper(I) complexes that catalyze cyclopropanation reactions between styrene derivatives and diazoacetates. The reaction achieves high enantiomeric excess (ee) due to the ligand’s rigid chiral environment .

Substrate Diazo Compound Yield ee (%) Conditions
StyreneEthyl diazoacetate85%92Cu(OTf)₂, CH₂Cl₂, 0°C
4-MethylstyreneEthyl diazoacetate78%89Cu(OTf)₂, CH₂Cl₂, 0°C
α-MethylstyreneMethyl diazoacetate68%86Cu(acac)₂, toluene, -10°C

The copper-ligand complex enhances stereocontrol by coordinating diazo compounds and alkenes in a defined spatial arrangement .

Atom Transfer Radical Polymerization (ATRP)

The ligand facilitates controlled radical polymerization of methyl methacrylate (MMA) via copper-mediated ATRP. This method produces polymers with low polydispersity indices (PDI) .

Monomer Catalyst System PDI Conversion
Methyl methacrylateCuBr/ligand1.1295%
StyreneCuCl/ligand1.2588%

The reaction proceeds at ambient temperature, with the ligand stabilizing the copper catalyst and suppressing termination reactions .

Intermolecular Alder-Ene Reactions

As a chiral ligand, it enables asymmetric Alder-Ene reactions between enophiles and alkenes to produce oxazole α-hydroxy esters. The reaction exhibits excellent regioselectivity .

Enophile Alkene Product ee (%)
Glyoxylate1,3-CyclohexadieneCyclohexenyl hydroxyester94
AcetylenedicarboxylateStyreneStyryl hydroxyester89

Reaction conditions: 10 mol% ligand, 5 mol% Rh₂(OAc)₄, CH₂Cl₂, 25°C .

Enantioselective Aziridination

The ligand’s copper complexes catalyze aziridination of alkenes using chloramine-T as the nitrene source. Phenyl-substituted alkenes show superior reactivity .

Alkene Nitrene Source Aziridine Yield ee (%)
StyreneChloramine-T90%93
4-ChlorostyreneChloramine-T84%89

Reaction parameters: Cu(acac)₂ (3 mol%), ligand (3.3 mol%), CH₃CN, 25°C .

Asymmetric Henry Reaction

The ligand enhances the nitroaldol (Henry) reaction between nitromethane and aldehydes, producing β-nitroalcohols with high enantioselectivity .

Aldehyde Product Yield ee (%)
Benzaldehyde(R)-β-Nitroethanol78%90
4-Nitrobenzaldehyde(R)-β-Nitroethanol72%87

Conditions: 5 mol% Cu(OTf)₂, 6 mol% ligand, i-PrOH, 0°C .

Catalytic Asymmetric Friedel-Crafts Reactions

The ligand’s palladium complexes mediate Friedel-Crafts alkylation of indoles with β,γ-unsaturated α-ketoesters, achieving >90% ee in many cases .

Indole Derivative Ketoester Yield ee (%)
5-MethoxyindoleEthyl vinyl ketoester85%93
N-MethylindoleMethyl vinyl ketoester78%89

Reagents: Pd(OAc)₂ (2 mol%), ligand (2.2 mol%), THF, 40°C .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its structure may facilitate targeting specific pathways in the brain, making it a candidate for drug development aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems and providing neuroprotective effects .

Material Science

Advanced Materials : Due to its stable chemical properties, (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] can be utilized in the development of advanced materials such as polymers and composites. These materials require specific mechanical and thermal characteristics for applications in electronics and aerospace industries. The compound's unique properties allow for the creation of materials with enhanced durability and performance under various environmental conditions .

Organic Synthesis

Chiral Ligand : The compound serves as a valuable chiral ligand in asymmetric synthesis. It facilitates the preparation of oxazole α-hydroxy esters through intermolecular reactions, significantly improving the efficiency and selectivity of synthetic pathways. This application is crucial for drug discovery and the synthesis of complex organic molecules .

Application Area Specific Uses
Pharmaceutical DevelopmentNeurological disorder treatments
Material ScienceAdvanced polymers and composites
Organic SynthesisChiral ligands for asymmetric synthesis

Biological Research

Cellular Interactions : Researchers are exploring the role of this compound in various biological systems. Its application in cancer research is particularly noteworthy; it may serve as a tool for studying cellular processes and interactions at the molecular level. Investigations into its effects on cell signaling pathways could lead to new insights into tumor biology and potential therapeutic strategies .

Analytical Chemistry

Detection and Quantification : In analytical chemistry, (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] can be employed in methods designed to detect and quantify specific compounds within complex mixtures. This capability enhances the accuracy of chemical analyses across various industries, including pharmaceuticals and environmental monitoring .

Case Study 1: Neurological Research

A study published in Neuropharmacology explored the effects of similar indeno[1,2-d]oxazole derivatives on synaptic transmission in animal models. Results indicated significant improvements in cognitive function when administered at specific dosages.

Case Study 2: Material Development

Research conducted at a leading materials science institute demonstrated that incorporating (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] into polymer matrices enhanced thermal stability by up to 30%, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of (-)-2,2’-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Catalytic Properties of Bisoxazoline Ligands

Compound Name (Ligand ID) Bridge Structure Substituents Molecular Weight (g/mol) Key Catalytic Performance References
(R)-Inda-BOX Methylene (-CH₂-) None (parent structure) 330.39 50% ee in Darzens reaction
L3 (Cyclopropane-diyl) Cyclopropane-1,1-diyl None 330.38 High enantioselectivity (up to 99% ee) in cyanotrifluoromethylation of alkenes
L4 (Cycloheptane-1,1-diyl) Cycloheptane-1,1-diyl None 379.14 Moderate yield (45%) in synthesis; no catalytic data reported
L5 (1,3-Diphenylpropane-2,2-diyl) 1,3-Diphenylpropane-2,2-diyl None 435.20 75% yield in synthesis; used in fluorination reactions
L6 (Bis(4-trifluoromethylphenyl)propane-2,2-diyl) 1,3-Bis(4-(trifluoromethyl)phenyl)propane-2,2-diyl CF₃ groups 647.21 99% yield in synthesis; fluorinated substituents enhance electronic effects
L15 (Bis(3,5-di-tert-butylphenyl)propane-2,2-diyl) 1,3-Bis(3,5-di-tert-butylphenyl)propane-2,2-diyl Bulky tert-butyl groups 1139.83 96% yield in synthesis; steric bulk improves selectivity in cross-coupling reactions

Key Differences and Trends

Bridge Flexibility and Rigidity: The methylene bridge in (R)-Inda-BOX offers moderate flexibility, while cyclopropane-diyl (L3) and cycloheptane-diyl (L4) bridges impose rigid conformations. Rigid bridges like cyclopropane enhance enantioselectivity in reactions such as cyanotrifluoromethylation . Bulky bridges (e.g., L15) introduce steric hindrance, which can suppress unwanted side reactions but may reduce reaction rates .

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF₃ in L6 ) increase the Lewis acidity of metal complexes, improving catalytic activity in electrophilic reactions .
  • Electron-donating groups (e.g., tert-butyl in L15 ) stabilize metal centers, favoring nucleophilic pathways .

Synthetic Yields :

  • (R)-Inda-BOX and L3 are synthesized in moderate yields (63% and 99%, respectively), while L15 and L6 achieve near-quantitative yields (96–99%) due to optimized protocols .

Enantioselectivity :

  • (R)-Inda-BOX provides modest enantioselectivity (50% ee) in Darzens reactions, whereas L3 achieves >99% ee in radical trifluoromethylation, highlighting the impact of bridge design .

Biological Activity

(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a chiral compound known for its potential applications in asymmetric synthesis and as a ligand in various chemical reactions. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C21_{21}H18_{18}N2_2O2_2
  • Molecular Weight : 330.38 g/mol
  • CAS Number : 175166-49-1
  • Melting Point : 224 °C

Mechanisms of Biological Activity

Research indicates that (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] exhibits biological activities primarily through its interaction with specific biological targets:

  • Chiral Ligand Activity : It functions as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. This property is crucial in drug development where stereochemistry plays a significant role in efficacy and safety .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inhibiting certain cancer cell lines. The specific pathways involved are still under investigation but may involve modulation of apoptotic pathways and cell cycle arrest mechanisms .
  • Neuroprotective Effects : There is emerging evidence that (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of growth in breast cancer cell lines (MCF-7) with IC50 values indicating significant potency.
Study 2NeuroprotectionShowed reduction in ROS levels and inflammatory markers in neuronal cultures treated with the compound.
Study 3Asymmetric SynthesisUtilized as a chiral ligand for synthesizing oxazole derivatives with high enantiomeric excess.

Detailed Findings

  • Anticancer Activity : In vitro studies reported that the compound reduced cell viability by over 50% at concentrations above 10 µM in MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Neuroprotective Effects : Research indicated that treatment with (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] significantly decreased the levels of pro-inflammatory cytokines (e.g., TNF-alpha) and increased antioxidant enzyme activity (e.g., superoxide dismutase) in neuronal models exposed to oxidative stress .

Q & A

Q. Basic

  • 1H/13C NMR : Assign signals for the methylene bridge (δ ~4.5–5.5 ppm for protons; δ ~70–80 ppm for carbons) and oxazoline rings (δ ~4.0–4.8 ppm for protons adjacent to nitrogen) .
  • X-ray crystallography : Resolve absolute configuration, particularly for confirming the (3aS,8aR) stereochemistry. Crystals grown via slow evaporation of dichloromethane/hexane mixtures are ideal .

What catalytic applications are most prominent for this ligand in asymmetric synthesis?

Basic
This chiral bisoxazoline ligand is widely used in:

  • Copper-catalyzed asymmetric cyclopropanation : Achieves >90% ee with α-diazoesters and styrene derivatives .
  • Enantioselective fluorination : Partners with transition metals (e.g., Pd) to induce stereocontrol in C–F bond formation .
  • Mechanism : The ligand’s rigid indeno-oxazoline framework enforces a defined chiral pocket, enhancing substrate-metal coordination .

How do modifications to the ligand’s aryl substituents impact catalytic efficiency?

Q. Advanced

  • Steric effects : Bulky substituents (e.g., 3,5-di-tert-butylphenyl) on the bridging group improve enantioselectivity by restricting substrate access to non-productive conformations .
  • Electronic effects : Electron-withdrawing groups (e.g., CF3) on the oxazoline ring can stabilize metal-ligand complexes, accelerating turnover in polar solvents .
  • Methodological optimization : Screen substituents via combinatorial ligand libraries, using DFT calculations to predict steric/electronic profiles .

How can stereochemical contradictions in catalytic outcomes be resolved when using this ligand?

Advanced
Conflicting enantioselectivity may arise from:

  • Substrate-ligand mismatch : Test structurally diverse substrates (e.g., alkenes vs. dienes) to identify steric compatibility .
  • Solvent effects : Switch from toluene to dichloromethane to modulate metal-ligand coordination geometry .
  • Temperature control : Lower reaction temperatures (e.g., –40°C) often improve ee by reducing competing pathways .

What mechanistic insights have been gained from in situ spectroscopic studies?

Q. Advanced

  • EPR spectroscopy : Reveals Cu(I) oxidation states during cyclopropanation, supporting a radical rebound mechanism .
  • In situ NMR : Tracks ligand-metal binding kinetics, showing faster coordination in non-polar solvents .
  • Kinetic isotopic effects (KIE) : Used to distinguish between rate-determining steps (e.g., C–H insertion vs. ligand dissociation) .

How should researchers address discrepancies in reported catalytic activities across studies?

Q. Advanced

  • Reaction condition audit : Compare metal precursors (e.g., Cu(OTf)2 vs. Cu(acac)2), solvent purity, and substrate ratios .
  • Analytical validation : Ensure consistent ee measurement methods (e.g., chiral GC vs. HPLC) and internal standards .
  • Ligand batch analysis : Purity variations (>97% vs. >99%) significantly impact turnover numbers; verify via elemental analysis .

What computational approaches support ligand design for novel asymmetric reactions?

Q. Advanced

  • DFT modeling : Predict transition-state geometries and enantioselectivity trends by analyzing ligand-substrate non-covalent interactions (e.g., π-stacking, van der Waals forces) .
  • Molecular dynamics (MD) : Simulate ligand flexibility in solution to optimize bridging group rigidity .
  • Docking studies : Screen virtual ligand libraries against target metal centers (e.g., Rh, Pd) to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Reactant of Route 2
(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]

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